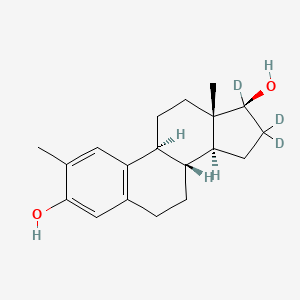

2-Methyl Estradiol-d3

Description

Significance of Deuterium-Labeled Steroids in Modern Research

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for labeling steroids. nih.gov The primary advantage of using deuterium-labeled steroids lies in their application as internal standards in quantitative analysis, particularly in mass spectrometry (MS)-based methods. sigmaaldrich.com Since deuterium-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatographic separation and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer. sigmaaldrich.comcerilliant.com This allows for highly accurate and precise quantification of the target steroid in complex biological matrices like serum or urine, by correcting for variations during sample preparation and analysis. sigmaaldrich.comcerilliant.com This approach, known as isotope dilution mass spectrometry, has become the gold standard for steroid analysis, enabling the reliable measurement of even low concentrations of steroids and their metabolites. researchgate.netnih.gov

The use of deuterium labeling also extends to metabolic studies, allowing researchers to trace the conversion of a parent steroid into its various metabolites within a biological system. nih.govresearchgate.net This provides invaluable insights into metabolic pathways and the enzymes involved. Furthermore, deuterium labeling can be used to investigate reaction mechanisms and kinetic isotope effects, shedding light on the intricate biochemical transformations that steroids undergo. arkat-usa.org

Overview of 2-Methyl Estradiol (B170435) as a Key Estradiol Metabolite and its Preclinical Research Relevance

Estradiol (E2) is the most potent and primary circulating estrogen in humans. Its metabolism is a complex process that generates a variety of metabolites, each with its own distinct biological activity. One such significant metabolite is 2-methoxyestradiol (B1684026) (2-ME2), which is formed from estradiol through a two-step enzymatic process involving hydroxylation to 2-hydroxyestradiol (B1664083) (2-OHE2) and subsequent methylation. wikipedia.orguchile.cl

Unlike its parent compound, 2-methoxyestradiol has very low affinity for the classical estrogen receptors (ERα and ERβ). wikipedia.orgaacrjournals.org However, it exhibits potent biological effects that are independent of these receptors. aacrjournals.org Preclinical research has revealed that 2-methoxyestradiol possesses significant anti-proliferative and anti-angiogenic properties, meaning it can inhibit cell growth and the formation of new blood vessels, respectively. wikipedia.orgmedchemexpress.com These characteristics have made it a compound of great interest in cancer research, with studies demonstrating its ability to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth in animal models. nih.govnih.gov Beyond oncology, the vasodilation and anti-inflammatory effects of 2-methoxyestradiol have also prompted investigations into its potential roles in cardiovascular and inflammatory diseases. nih.govahajournals.org

Rationale for Deuterium Labeling of 2-Methyl Estradiol (2-Methyl Estradiol-d3) in Mechanistic and Quantitative Studies

Given the significant preclinical interest in 2-methoxyestradiol, the ability to accurately measure its concentration in biological systems and to study its metabolic fate is crucial. This is where this compound, a deuterium-labeled version of 2-methoxyestradiol, becomes an indispensable research tool. evitachem.com

The primary rationale for using this compound is its role as an internal standard in quantitative mass spectrometry. sigmaaldrich.comresearchgate.net By adding a known amount of this compound to a biological sample, researchers can use isotope dilution mass spectrometry to precisely quantify the endogenous levels of unlabeled 2-methoxyestradiol. arkat-usa.orgresearchgate.net This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of 2-methoxyestradiol.

Scope and Objectives of Academic Research on this compound

The academic research involving this compound is primarily focused on leveraging its properties as a stable isotope-labeled internal standard to advance the understanding of its unlabeled counterpart, 2-methoxyestradiol. The key objectives of this research can be summarized as follows:

Development and Validation of Analytical Methods: A significant area of research is the development and validation of robust and sensitive analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of 2-methoxyestradiol in various biological matrices. This compound is central to these efforts, ensuring the precision and accuracy of the measurements. nih.gov

Pharmacokinetic Studies: Research aims to characterize the pharmacokinetic profile of 2-methoxyestradiol. This includes determining its absorption, bioavailability, distribution in tissues, metabolic pathways, and rate of excretion. The use of this compound as an internal standard is critical for obtaining reliable data in these studies. evitachem.com

Metabolic Profiling: A key objective is to identify and quantify the metabolites of 2-methoxyestradiol. By using this compound, researchers can trace its metabolic fate and gain a deeper understanding of how the body processes this compound.

Investigating In Vivo Efficacy and Mechanism of Action: In preclinical studies evaluating the therapeutic potential of 2-methoxyestradiol, accurate measurement of its levels in plasma and target tissues is essential to correlate exposure with biological effects. This compound enables these crucial measurements, helping to elucidate the in vivo mechanisms of action.

Research Findings on 2-Methyl Estradiol and its Labeled Analog

| Research Area | Key Findings | References |

| Analytical Method Development | Deuterium-labeled steroids like this compound are crucial as internal standards for accurate quantification of steroid hormones and their metabolites using isotope dilution mass spectrometry. | sigmaaldrich.comresearchgate.netnih.gov |

| Preclinical Efficacy | 2-Methoxyestradiol, the unlabeled counterpart, demonstrates anti-proliferative and anti-angiogenic activity in various cancer models. | medchemexpress.comnih.govnih.gov |

| Mechanism of Action | 2-Methoxyestradiol induces apoptosis in cancer cells and its biological effects are largely independent of classical estrogen receptors. | wikipedia.orgaacrjournals.org |

| Metabolism | 2-Methoxyestradiol is a natural metabolite of estradiol, formed via hydroxylation and subsequent methylation. | wikipedia.orguchile.cl |

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D |

InChI Key |

PAZNMSHBVDFVSA-UXOVBMNUSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl Estradiol D3 and Deuterium Incorporation

Strategies for Regioselective Deuterium (B1214612) Introduction into Steroid Scaffolds

The regioselective introduction of deuterium into a steroid framework is a significant challenge due to the presence of multiple reactive sites. Various strategies have been developed to achieve site-specific labeling.

Stereospecific Deuteration Approaches for Complex Steroid Structures

For complex steroid structures, achieving stereospecific deuteration is paramount. One common approach involves the reduction of a ketone or a double bond using a deuterated reducing agent. For instance, the reduction of a carbonyl group with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce a deuterium atom at a specific position with a defined stereochemistry. The stereochemical outcome is often dictated by the steric hindrance around the reaction center, with the deuteride ion typically attacking from the less hindered face of the molecule.

Another powerful technique is the use of transition metal-catalyzed hydrogen isotope exchange (HIE) reactions. Catalysts based on metals like iridium, rhodium, and palladium can facilitate the direct exchange of C-H bonds with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The regioselectivity of these reactions can often be directed by existing functional groups within the steroid molecule, which coordinate to the metal center and guide the catalyst to specific C-H bonds.

Acid- and base-catalyzed deuterium exchange reactions are also employed, particularly for protons alpha to a carbonyl group or on an aromatic ring. For example, treatment of a ketone with a deuterated acid or base in a deuterated solvent can lead to the exchange of enolizable protons for deuterium. nih.gov The regioselectivity of acid-catalyzed deuteration on an aromatic ring is governed by the directing effects of the substituents on the ring. nih.gov

Design and Utilization of Deuterium-Enriched Precursors

An alternative to direct deuteration of the final steroid is the use of deuterium-enriched precursors in the total synthesis or semi-synthesis of the target molecule. This "bottom-up" approach allows for the introduction of deuterium at specific, well-defined positions early in the synthetic sequence. The synthesis of these labeled precursors often involves standard deuteration techniques on simpler molecules. clearsynth.com

For the synthesis of 2-Methyl Estradiol-d3, a key precursor would be a deuterated methylating agent. For example, trideuteromethyl iodide (CD₃I) or a deuterated Grignard reagent like trideuteromethylmagnesium iodide (CD₃MgI) could be used to introduce the C2-methyl group with the desired isotopic label. nih.gov The synthesis of these deuterated reagents is well-established and they are commercially available.

| Deuterated Precursor | Application in Steroid Synthesis | Reference |

| Sodium borodeuteride (NaBD₄) | Reduction of ketones to deuterated alcohols | researchgate.net |

| Lithium aluminum deuteride (LiAlD₄) | Reduction of esters and ketones | General Knowledge |

| Deuterium gas (D₂) | Catalytic deuterogenation of double bonds | General Knowledge |

| Trideuteromethyl iodide (CD₃I) | Introduction of a deuterated methyl group | nih.gov |

| Deuterated water (D₂O) | Source for H/D exchange reactions | nih.gov |

Chemical Synthesis Pathways and Optimization for this compound

A plausible synthetic route to this compound would start from the readily available estradiol (B170435). A key step is the regioselective introduction of a functional group at the C-2 position of the aromatic A-ring, which can then be converted to the deuterated methyl group.

A potential pathway could involve the following steps:

Protection of the hydroxyl groups: The phenolic hydroxyl at C-3 and the alcoholic hydroxyl at C-17 of estradiol would be protected, for example, as acetates or ethers, to prevent side reactions in subsequent steps.

Regioselective formylation at C-2: A formyl group can be introduced regioselectively at the C-2 position of the protected estradiol via a Vilsmeier-Haack or Duff reaction.

Reduction of the formyl group: The C-2 formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

Conversion to a leaving group: The hydroxymethyl group can be converted to a good leaving group, such as a tosylate or a halide.

Introduction of the deuterated methyl group: The leaving group can then be displaced by a deuterated methyl group using a deuterated organometallic reagent, such as lithium dimethylcuprate-d6 ((CD₃)₂CuLi).

Deprotection: Finally, removal of the protecting groups from the C-3 and C-17 hydroxyls would yield this compound.

Alternatively, a Fries rearrangement of estradiol diacetate mediated by a Lewis acid like zirconium tetrachloride can introduce an acetyl group regioselectively at the C-2 position. nih.gov This acetyl group can then be subjected to a Wolff-Kishner or Clemmensen reduction using deuterated reagents to yield the deuterated ethyl group, which is not the target. A more suitable approach would be the conversion of the C-2 acetyl group to a vinyl group, followed by hydroboration-oxidation to a hydroxyethyl (B10761427) group, which can then be manipulated to the desired deuterated methyl group, although this is a longer route. A more direct approach would be to use a deuterated methylating agent on a suitable precursor.

Chemoenzymatic and Biosynthetic Routes for Labeled Steroids

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. Enzymes can be used to perform specific transformations on the steroid scaffold, such as hydroxylation or oxidation, which can then be followed by chemical steps to introduce the deuterium label. For example, a cytochrome P450 enzyme could be used to introduce a hydroxyl group at a specific position, which could then be used to direct a subsequent deuteration reaction.

Biosynthetic routes offer the potential for highly selective and efficient labeling. This can be achieved by feeding a deuterated precursor to a microorganism or a plant that is known to produce the desired steroid or a related intermediate. bio-rad.com The organism's enzymatic machinery then incorporates the labeled precursor into the final product. For this compound, one could envision feeding a deuterated methyl donor, such as S-adenosyl methionine (SAM) with a deuterated methyl group, to a biological system capable of methylating estradiol at the C-2 position. However, the existence and isolation of such a specific methyltransferase would be a prerequisite. The biosynthesis of estrogens starts from cholesterol and proceeds through a series of enzymatic steps. bio-rad.comfrontiersin.org

Spectroscopic and Chromatographic Validation of Deuterium Incorporation

After the synthesis of this compound, it is essential to confirm the location and extent of deuterium incorporation.

Mass Spectrometry (MS) is a primary tool for determining the degree of deuteration. The molecular ion peak in the mass spectrum of the deuterated compound will be shifted by the number of deuterium atoms incorporated. For this compound, a mass shift of +3 amu compared to the unlabeled compound would be expected. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and help to localize the deuterium label by analyzing the masses of the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for unambiguously determining the position of deuterium incorporation. In ¹H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. In ¹³C NMR, the carbon atom attached to a deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift compared to the carbon attached to a proton. ²H NMR spectroscopy can also be directly used to observe the deuterium signals. rsc.orgdntb.gov.ua

Chromatographic methods , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are used to purify the deuterated compound and to assess its chemical purity. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide a powerful tool for both the purification and the characterization of the labeled product.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Degree of deuteration (number of D atoms) |

| Tandem MS (MS/MS) | Localization of the deuterium label |

| ¹H NMR | Disappearance of proton signals at labeled sites |

| ¹³C NMR | Splitting and upfield shift of carbon signals at labeled sites |

| ²H NMR | Direct observation of deuterium signals |

| GC/HPLC | Purification and chemical purity assessment |

Mass Spectrometric Confirmation of Deuterium Content and Purity

In the case of this compound, the molecular weight is expected to increase by three mass units compared to its non-deuterated counterpart, 2-Methyl Estradiol. High-resolution mass spectrometry (HRMS) is often employed to provide an accurate mass measurement, which can confirm the elemental composition of the molecule and, by extension, the presence of the three deuterium atoms.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), are the techniques of choice for this analysis. endocrine-abstracts.org After ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern can provide further structural confirmation. For this compound, the fragmentation of the deuterated methyl group would yield characteristic fragment ions with a corresponding mass shift. For instance, the loss of a CD3 radical would result in a different fragment ion mass compared to the loss of a CH3 radical from the unlabeled compound.

The isotopic purity is determined by analyzing the ion current intensities of the deuterated species versus any remaining non-deuterated or partially deuterated species. The relative abundance of the ion corresponding to the fully deuterated compound (M+3) compared to the unlabeled (M) and partially labeled (M+1, M+2) species allows for the calculation of the percentage of deuterium incorporation.

Table 1: Expected Mass Spectrometric Data for this compound

| Analyte | Molecular Formula | Exact Mass (Da) | Key Fragment Ion (Expected) |

| 2-Methyl Estradiol | C₁₉H₂₆O₂ | 286.1933 | [M-CH₃]⁺ |

| This compound | C₁₉H₂₃D₃O₂ | 289.2121 | [M-CD₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise location of the deuterium atoms within the this compound molecule. This is achieved by comparing the ¹H and ¹³C NMR spectra of the deuterated compound with those of its non-deuterated analog.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Methyl Estradiol, the methyl group at the C2 position would typically exhibit a singlet with a characteristic chemical shift. Upon successful trideuteration to form this compound, this singlet would be absent or significantly diminished in intensity in the ¹H NMR spectrum. The disappearance of this specific proton signal provides strong evidence for the incorporation of deuterium at the intended methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides valuable information. The carbon atom of the C2-methyl group in 2-Methyl Estradiol would appear as a quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three attached protons. In the deuterated analog, this carbon (C-CD₃) will exhibit a characteristic triplet of triplets (septet) in the ¹³C NMR spectrum due to coupling with the three deuterium atoms (spin I=1). Furthermore, the chemical shift of this carbon will experience a slight upfield shift, known as an isotope shift. In a proton-decoupled ¹³C NMR spectrum, the signal for the deuterated methyl carbon will be significantly broader and have a much lower intensity compared to the corresponding signal in the unlabeled compound due to the longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons.

By analyzing both ¹H and ¹³C NMR spectra, researchers can unequivocally confirm that the deuterium atoms are located on the methyl group at the C2 position of the estradiol core, thus verifying the regioselectivity of the labeling process.

Metabolic Investigations of 2 Methyl Estradiol D3

In Vitro Metabolic Fate of 2-Methyl Estradiol-d3 in Subcellular Fractions

In vitro studies using subcellular fractions, such as liver microsomes and cytosol, are fundamental to elucidating the metabolic pathways of this compound. These systems contain high concentrations of key drug-metabolizing enzymes and allow for the investigation of specific biotransformation reactions in a controlled environment.

The biotransformation of this compound is initiated by the same enzymatic machinery that metabolizes its parent compound, estradiol (B170435). The initial formation of its precursor, 2-hydroxyestradiol (B1664083), is catalyzed by Cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP1B1. nih.govbio-rad.com Following this hydroxylation step, the catechol-O-methyltransferase (COMT) enzyme catalyzes the methylation of the 2-hydroxy group to form 2-Methyl Estradiol. usz.chresearchgate.net

Once formed, this compound is subject to further metabolism, primarily through conjugation reactions. These phase II metabolic processes increase the water solubility of the compound, facilitating its excretion. Key conjugating enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach glucuronic acid and sulfate (B86663) groups, respectively. bio-rad.com Studies on the parent compound, 2-Methoxyestradiol (B1684026), have shown that glucuronidation is a significant elimination pathway. nih.govdrugbank.com

Table 1: Key Enzymes in the Biotransformation of this compound Precursors and Metabolites

| Enzyme Family | Specific Isoform(s) | Metabolic Role |

|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1, CYP3A4 | Catalyze the 2-hydroxylation of estradiol to form the precursor 2-hydroxyestradiol. researchgate.netnih.gov |

| Methyltransferase | Catechol-O-methyltransferase (COMT) | Catalyzes the methylation of 2-hydroxyestradiol to form 2-Methyl Estradiol. usz.ch |

| UDP-glucuronosyltransferase | UGT1A1, UGT1A10, UGT2B28 | Mediate the glucuronidation of estradiol and its metabolites, forming more water-soluble conjugates for excretion. bio-rad.comdrugbank.com |

The use of the stable isotope label (-d3) is instrumental in the identification and characterization of metabolites derived from this compound. researchgate.net In mass spectrometry, metabolites retaining the trideuteromethyl group exhibit a characteristic mass shift of +3 atomic mass units compared to their non-labeled endogenous analogues. This allows for unambiguous detection against a complex biological background. nih.gov

The primary metabolic transformations anticipated for this compound include:

O-demethylation: The removal of the deuterated methyl group, which would regenerate the 2-hydroxyestradiol catechol intermediate. usz.ch

Hydroxylation: Additional hydroxyl groups may be added to other positions on the steroid ring structure by CYP enzymes.

Conjugation: Formation of glucuronide and sulfate conjugates at available hydroxyl groups, which are the major routes for elimination. nih.govdrugbank.com

The identification of these metabolites relies on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate the various metabolic products and identify them based on their specific mass-to-charge ratios and fragmentation patterns. mdpi.com

In a typical assay, various concentrations of 2-Methyl Estradiol would be incubated with a specific enzyme system (e.g., human liver microsomes or recombinant CYP enzymes). A known amount of this compound is added to each sample as an internal standard. mdpi.commdpi.com The rate of metabolite formation is then measured over time using LC-MS/MS. The use of the deuterated internal standard corrects for variations in sample processing and instrument response, ensuring accurate quantification of the metabolic rate. mdpi.comsemanticscholar.org Studies on the parent compound estradiol have shown that at high substrate concentrations, 2-hydroxylation is the dominant metabolic pathway, primarily catalyzed by CYP1A2 and CYP3A4. nih.gov

In Vivo Metabolic Profiling of this compound in Preclinical Animal Models

In vivo studies in preclinical animal models, such as mice and rats, are essential for understanding the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context.

Following administration, the absorption and bioavailability of this compound would be assessed. Its parent compound, 2-Methoxyestradiol, is known for its low oral bioavailability and rapid metabolism, which presents a clinical limitation. nih.govnih.gov

Pharmacokinetic studies using isotopically labeled compounds provide critical data on the compound's behavior. For instance, a study using radio-labeled 2-[methyl-(11)C]methoxyestradiol in mice demonstrated rapid distribution and clearance. nih.gov The half-life was determined to be biphasic, with an initial rapid phase (t½α of 0.36 min) and a second phase (t½β of 19 min). nih.gov Urine collections from patients treated with 2-Methoxyestradiol showed that very little of the drug is excreted unchanged (<0.01%), with about 1% excreted as glucuronides, indicating extensive metabolism is the primary route of elimination. nih.govdrugbank.com

Table 2: Pharmacokinetic Parameters of Structurally Related 2-Methoxyestradiol in Mice

| Parameter | Value | Description |

|---|---|---|

| Initial Half-Life (t½α) | 0.36 min | Reflects the initial rapid distribution phase. |

| Terminal Half-Life (t½β) | 19 min | Reflects the elimination phase. |

| Clearance | 0.36 ml/min | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | 52.9 ml | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Data derived from studies on 2-[methyl-(11)C]methoxyestradiol. nih.gov

The distribution of this compound and its metabolites throughout the body is not uniform. Tissues expressing high levels of metabolizing enzymes, such as the liver and intestine, are primary sites of biotransformation. wikipedia.org A study in mice with Lewis lung carcinoma using labeled 2-Methoxyestradiol showed high radioactivity accumulation in the liver, lungs, and kidneys. nih.gov This indicates that these organs are significant in the compound's uptake and potential metabolism.

The presence of metabolizing enzymes like CYPs and COMT in various tissues suggests that local metabolism can occur, potentially influencing the compound's activity at specific sites. usz.ch The use of deuterium-labeled compounds allows for the quantitative analysis of the parent compound and its metabolites in different tissue homogenates, providing a detailed map of its distribution and tissue-specific metabolic patterns.

Advanced Analytical Methodologies for 2 Methyl Estradiol D3 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Structural Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of 2-Methyl Estradiol-d3 due to its exceptional sensitivity and specificity. oup.comanapharmbioanalytics.com This technique allows for the detection of low concentrations of the compound and its metabolites in complex biological matrices. researchgate.netnih.govnih.gov The structural analysis capabilities of MS/MS, which involves the fragmentation of selected ions, provide valuable information for the identification and confirmation of analytes. researchgate.netmsacl.org Derivatization techniques can be employed to enhance the ionization efficiency and improve the sensitivity of the assay. researchgate.netnih.gov For instance, derivatization with reagents like dansyl chloride has been used to improve the detection of estrogens in LC-MS/MS analysis. oup.commsacl.org

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes a stable isotope-labeled internal standard, such as this compound, to achieve high accuracy and precision. nih.govnih.gov In this method, a known amount of the labeled standard is added to the sample at the beginning of the analytical process. nih.govresearchgate.net The ratio of the unlabeled analyte to the labeled internal standard is then measured by the mass spectrometer. This approach effectively compensates for variations in sample preparation, chromatographic separation, and instrument response, leading to highly reliable and reproducible results. nih.gov The development of IDMS methods is crucial for establishing reference measurement procedures and ensuring the comparability of results across different laboratories and studies. nih.gov

The separation of isobaric (same nominal mass) and isomeric (same chemical formula, different structure) compounds is a significant challenge in the analysis of steroids and their deuterated analogs. nih.govthermofisher.com Effective chromatographic separation is essential to prevent co-elution and ensure accurate quantification. scispace.comcolab.ws Various strategies are employed to achieve this, including the use of high-efficiency columns with different stationary phases and the optimization of mobile phase composition and gradient elution profiles. thermofisher.comnii.ac.jp For instance, biphenyl (B1667301) bonded phases have shown unique selectivity for aromatic and moderately polar analytes, leading to improved resolution of structural isomers. thermofisher.com Two-dimensional liquid chromatography can also be utilized for complex samples to enhance separation power. oup.com The separation of challenging isomer pairs, such as 17α- and 17β-estradiols, highlights the importance of specialized chromatographic materials and conditions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile and Derivatized Labeled Steroids

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another key analytical tool for the analysis of steroids, including deuterated compounds like this compound. researchgate.netmdpi.com This technique is particularly well-suited for volatile compounds or those that can be made volatile through chemical derivatization. nih.govdiva-portal.org Derivatization, often involving silylation, is a common step in GC-MS analysis of steroids to improve their thermal stability and chromatographic behavior. diva-portal.orgmdpi.commdpi.com GC-MS/MS offers high chromatographic resolution and specificity, making it a valuable method for steroid profiling. mdpi.comdiva-portal.org

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a specialized technique used to determine the isotopic composition of a compound, which can provide information about its origin (endogenous vs. exogenous). researchgate.netnih.govnih.gov By measuring the ratio of carbon isotopes (¹³C/¹²C), GC-IRMS can distinguish between naturally occurring steroids and their synthetic counterparts. nih.gov This is particularly important in fields such as anti-doping control. nih.gov The method involves the combustion of the analyte after chromatographic separation, followed by the introduction of the resulting CO₂ into the mass spectrometer for isotopic ratio analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites, including those of this compound. nih.govacs.orgresearchgate.net Unlike mass spectrometry, which provides information about the mass-to-charge ratio of ions and their fragments, NMR provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C) within a molecule. nih.govfrontiersin.org This allows for the precise determination of the molecular structure, including the position of the deuterium (B1214612) labels. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to resolve complex structures and identify metabolites in biological samples. acs.orgresearchgate.net

Method Validation and Quality Control in Research Assays using this compound

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated in research assays. nih.govnih.govresearchgate.netepa.gov A comprehensive method validation includes the assessment of several key parameters, such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), specificity, and robustness. nih.govnih.gov Quality control (QC) samples, with known concentrations of the analyte, are analyzed alongside the study samples to monitor the performance of the assay over time. nih.gov The use of a deuterated internal standard like this compound is a fundamental aspect of quality control in mass spectrometry-based assays, as it helps to correct for analytical variability. nih.gov

Biological Activity and Mechanistic Studies of 2 Methyl Estradiol with 2 Methyl Estradiol D3 As a Research Tool

Receptor Binding Affinities and Interactions (e.g., Estrogen Receptors alpha and beta, GPER)

Unlike its parent compound, 17β-estradiol, 2-Methyl Estradiol (B170435) exhibits a distinct receptor binding profile. Its interactions with the classical nuclear estrogen receptors, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), are characterized by significantly lower binding affinities. This weak affinity suggests that the primary mechanisms of 2-ME's biological effects are largely independent of direct ERα and ERβ agonism or antagonism.

In contrast to its low affinity for nuclear estrogen receptors, 2-Methyl Estradiol has been identified as a high-affinity agonist for the G protein-coupled estrogen receptor (GPER), previously known as GPR30. This interaction is a key aspect of its mechanism of action, initiating rapid, non-genomic signaling cascades within the cell. The binding of 2-ME to GPER, which is often localized to the endoplasmic reticulum membrane, can trigger a variety of downstream cellular events.

Binding Affinities of 2-Methyl Estradiol to Estrogen Receptors

| Receptor | Binding Affinity (Relative to 17β-Estradiol) | Reference |

|---|---|---|

| Estrogen Receptor alpha (ERα) | Low | researchgate.net |

| Estrogen Receptor beta (ERβ) | Low | researchgate.net |

| G Protein-Coupled Estrogen Receptor (GPER) | High-affinity agonist | usz.chnih.gov |

Modulation of Cellular Signaling Pathways and Gene Expression in Preclinical Models

The binding of 2-Methyl Estradiol to its receptors, particularly GPER, initiates a cascade of intracellular signaling events that ultimately alter cellular function and gene expression. In preclinical models, 2-ME has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways affected by 2-ME is the c-Jun N-terminal kinase (JNK) signaling pathway. Activation of JNK is a crucial step in 2-ME-induced apoptosis in various cancer cell lines. Studies have shown that 2-ME treatment leads to the rapid and transient activation of JNK, which in turn can lead to the phosphorylation of downstream targets like Bcl-2, thereby promoting apoptosis. researchgate.net

Furthermore, 2-Methyl Estradiol has been demonstrated to influence the Akt signaling pathway, a key regulator of cell survival. In some cellular contexts, 2-ME can inhibit the phosphorylation of Akt, thereby suppressing pro-survival signals and making cancer cells more susceptible to apoptosis.

The activation of GPER by 2-ME can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the ERK1/2 signaling pathway. This pathway is involved in a wide range of cellular processes, and its modulation by 2-ME contributes to the compound's diverse biological effects. researchgate.net

In terms of gene expression, 2-Methyl Estradiol has been shown to alter the expression of genes that regulate the cell cycle and apoptosis. For instance, it can induce the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. These changes in gene expression are a direct consequence of the activation of the aforementioned signaling pathways and contribute significantly to the anti-cancer effects of 2-ME.

Evaluation of Preclinical Effects (e.g., anti-angiogenesis, pro-apoptotic) in Relevant Cell Lines and Animal Models

The preclinical evaluation of 2-Methyl Estradiol has consistently demonstrated its potent anti-cancer activities, primarily through its anti-angiogenic and pro-apoptotic effects. These effects have been observed in a wide array of cancer cell lines and in various animal models.

Anti-Angiogenic Effects: 2-Methyl Estradiol is a well-established inhibitor of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. It exerts its anti-angiogenic effects through multiple mechanisms. One of the key mechanisms is the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia and promotes the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov By destabilizing HIF-1α, 2-ME effectively shuts down the production of these crucial angiogenic signals. Additionally, 2-ME can directly inhibit the proliferation and migration of endothelial cells, the building blocks of blood vessels.

Pro-Apoptotic Effects: 2-Methyl Estradiol is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. libretexts.org This pro-apoptotic activity is a cornerstone of its anti-tumor efficacy. 2-ME can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by mitochondrial dysfunction and the release of cytochrome c, which is facilitated by the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins like Bcl-2. The extrinsic pathway is initiated by the activation of death receptors on the cell surface. The ability of 2-ME to induce apoptosis is often linked to its effects on microtubule dynamics, leading to mitotic arrest and subsequent cell death.

In numerous preclinical studies using various cancer cell lines, including breast, prostate, and ovarian cancer, 2-Methyl Estradiol has been shown to inhibit cell proliferation and induce apoptosis. In animal models, administration of 2-ME has been shown to significantly reduce tumor growth and vascularization, further validating its potential as an anti-cancer agent.

Summary of Preclinical Effects of 2-Methyl Estradiol

| Preclinical Effect | Mechanism of Action | Observed in | Reference |

|---|---|---|---|

| Anti-angiogenesis | Inhibition of HIF-1α, inhibition of endothelial cell proliferation and migration | Various cancer cell lines and animal models | nih.gov |

| Pro-apoptotic | Induction of intrinsic and extrinsic apoptotic pathways, disruption of microtubule dynamics | Various cancer cell lines | libretexts.org |

Investigation of Kinetic Isotope Effects (KIE) on Enzyme Activity and Biological Responses

The use of isotopically labeled compounds, such as 2-Methyl Estradiol-d3, is a powerful tool in mechanistic studies to investigate kinetic isotope effects (KIE). A KIE occurs when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. This phenomenon can provide valuable insights into the rate-determining steps of enzymatic reactions and metabolic pathways.

In the context of 2-Methyl Estradiol, deuterium (B1214612) substitution at the methoxy (B1213986) group (this compound) could potentially influence its metabolism. The primary route of metabolism for 2-Methyl Estradiol involves enzymes such as cytochrome P450s, which can catalyze O-demethylation. usz.ch The cleavage of the carbon-deuterium (C-D) bond is energetically more demanding than the cleavage of a carbon-hydrogen (C-H) bond. Therefore, if O-demethylation is a rate-limiting step in the metabolism of 2-Methyl Estradiol, a primary KIE would be expected, resulting in a slower metabolic clearance of this compound compared to its non-deuterated counterpart.

Applications of 2 Methyl Estradiol D3 in Biomedical and Analytical Research

Role as a Stable Isotope Internal Standard for Quantitative Steroidomics

The primary and most widespread application of 2-Methyl Estradiol-d3 is as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution analysis, predominantly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comclearsynth.com This technique is the gold standard for the accurate quantification of steroids in complex biological matrices like plasma, serum, and tissue extracts. msacl.orged.ac.uk

In quantitative steroidomics, an internal standard is essential to correct for variations that can occur during sample preparation and analysis. These variations may include loss of analyte during extraction, inconsistencies in instrument response, and matrix effects where other molecules in the sample interfere with the ionization of the target analyte. clearsynth.commdpi.com An ideal internal standard behaves identically to the analyte during sample processing and chromatography but is distinguishable by the detector.

This compound fulfills this role perfectly for the quantification of endogenous 2-Methoxyestradiol (B1684026). nih.gov Because its chemical and physical properties are nearly identical to the non-labeled analyte, it is affected in the same way by extraction inefficiencies and matrix effects. However, due to its higher mass, it produces a distinct signal in the mass spectrometer. Researchers add a precise amount of this compound to each sample at the beginning of the workflow. By comparing the peak area of the endogenous 2-Methoxyestradiol to the known concentration of the deuterated internal standard, a highly accurate and precise concentration of the endogenous metabolite can be calculated. nih.gov

A specific LC/MS/MS assay developed for the quantitative determination of 2-Methoxyestradiol in human plasma utilized a deuterated version of the compound (2ME2-d5) as the internal standard. nih.gov This method demonstrated high accuracy and precision, with calibration curves proving linear over a significant concentration range, showcasing the compound's utility in clinical and research settings. nih.gov

Below is a table summarizing the parameters of a validated LC/MS/MS method using a deuterated 2-Methoxyestradiol internal standard.

| Parameter | Value | Reference |

| Analyte | 2-Methoxyestradiol (2ME2) | nih.gov |

| Internal Standard | Deuterated 2-Methoxyestradiol (2ME2-d5) | nih.gov |

| Biological Matrix | Human Plasma | nih.gov |

| Detection Method | Atmospheric Pressure Chemical Ionization (APCI) MS/MS | nih.gov |

| Monitored Ion Transition (2ME2) | m/z 303.1 -> 136.8 | nih.gov |

| Monitored Ion Transition (2ME2-d5) | m/z 308.1 -> 138.8 | nih.gov |

| Concentration Range | 1-100 ng/mL | nih.gov |

| Accuracy | 105-108% | nih.gov |

| Precision (CV%) | 3.62-5.68% | nih.gov |

Tracer Studies for Elucidating Endogenous Steroidogenic and Metabolic Pathways

Isotopically labeled compounds are invaluable as tracers for mapping metabolic pathways in vivo and in vitro. clearsynth.com this compound can be used to investigate the dynamics of the estrogen metabolic pathway, specifically the conversion of catechol estrogens to their methylated forms.

The primary metabolic pathway for estradiol (B170435) involves hydroxylation by cytochrome P450 (CYP) enzymes (e.g., CYP1A1 and CYP1B1) to form catechol estrogens, such as 2-hydroxyestradiol (B1664083). nih.govusz.ch These catechols are then methylated by the enzyme Catechol-O-Methyltransferase (COMT) to produce methoxyestrogens, including 2-Methoxyestradiol. usz.chnih.govresearchgate.net This methylation step is considered a critical detoxification pathway, as the catechol estrogen precursors can be oxidized to form reactive quinones that may cause DNA damage. nih.govmetagenicsinstitute.com

By introducing this compound or its deuterated precursor (e.g., deuterated 2-hydroxyestradiol) into a biological system (such as cell culture or an animal model), researchers can trace its fate. Using LC-MS/MS, they can monitor the appearance of deuterated metabolites over time. This approach allows for the direct measurement of flux through specific enzymatic pathways and can help determine the rate of formation, interconversion, and clearance of estrogen metabolites. researchgate.net Such studies are crucial for understanding how factors like genetics, disease state, or exposure to certain drugs can alter estrogen metabolism, which has been linked to conditions like breast cancer and preeclampsia. nih.govmdpi.com

| Step | Reactant | Enzyme | Product | Tracer Application |

| 1 | Estradiol | Cytochrome P450 (CYP1A1/1B1) | 2-Hydroxyestradiol | Administering deuterated estradiol allows tracing its conversion to deuterated 2-hydroxyestradiol. |

| 2 | 2-Hydroxyestradiol | Catechol-O-Methyltransferase (COMT) | 2-Methoxyestradiol | Administering deuterated 2-hydroxyestradiol allows direct measurement of COMT activity by tracking the formation of deuterated 2-Methoxyestradiol. |

Mechanistic Probes in Enzyme Kinetics and Pathway Research

The substitution of hydrogen with deuterium (B1214612) can be used to probe enzyme reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE describes the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by deuterium. princeton.edu Because deuterium is heavier, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. wikipedia.orgprinceton.edu

If the cleavage of a C-H bond is the rate-determining step of an enzyme-catalyzed reaction, then substituting that hydrogen with deuterium will slow the reaction down. This results in a "normal" KIE (kH/kD > 1). nih.gov Conversely, if the C-H bond is not broken in the rate-limiting step, little to no change in the reaction rate will be observed. nih.gov

In the context of estrogen metabolism, this principle can be applied to study the mechanism of the COMT enzyme. aacrjournals.org COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of a catechol estrogen, such as 2-hydroxyestradiol. nih.govresearchgate.net By synthesizing a specifically deuterated version of 2-hydroxyestradiol and comparing its rate of methylation by COMT to that of the non-deuterated compound, researchers can determine if C-H bond breaking at a specific position is involved in the rate-limiting step of the enzymatic reaction. While the primary action is methyl group transfer, KIE studies can reveal subtle mechanistic details about substrate binding and orientation within the enzyme's active site.

| Enzyme Studied | Substrate | Deuterated Probe | Mechanistic Question | Expected Outcome if C-H bond cleavage is rate-limiting |

| Catechol-O-Methyltransferase (COMT) | 2-Hydroxyestradiol | Deuterated 2-Hydroxyestradiol | Is a C-H bond broken during the rate-determining step of methylation? | A significant kinetic isotope effect (kH/kD > 1) would be observed. |

Development of Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) are "gold standard" materials used to validate analytical methods, calibrate instruments, and ensure the traceability and comparability of measurement results between different laboratories. sigmaaldrich.com The development of CRMs for hormones like estradiol is critical for clinical diagnostics and research, ensuring that a measurement of 20 pg/mL in one lab is equivalent to the same measurement in another. nih.gov

Deuterated compounds like this compound play a vital role in the value assignment of these CRMs. High-precision and high-accuracy "reference methods," such as isotope dilution LC-MS/MS, are used to certify the concentration of the analyte in the reference material. nih.gov In this process, a deuterated internal standard is indispensable for achieving the low level of uncertainty required for certification.

Furthermore, this compound itself can be used as an analytical standard. pharmaffiliates.comnih.gov Laboratories developing their own quantitative assays for 2-Methoxyestradiol can use highly purified this compound as a reference standard to build calibration curves and as a component in quality control samples to monitor assay performance over time. nih.goviaea.org Its use ensures the reliability and accuracy of data generated in both clinical trials and fundamental research. pharmaffiliates.com

Computational and Theoretical Studies of 2 Methyl Estradiol and Its Deuterated Analogs

Molecular Dynamics (MD) Simulations of Receptor-Ligand Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 2-Methyl Estradiol-d3, MD simulations can provide critical insights into how it interacts with its biological targets, primarily the estrogen receptors (ERα and ERβ), and how its structure influences these interactions.

MD simulations of the estrogen receptor alpha (ERα) ligand-binding domain (LBD) have revealed the complex conformational changes that occur upon ligand binding. researchgate.net These simulations show that the binding of an agonist like estradiol (B170435) induces a specific conformation in the receptor, particularly in a region known as helix 12 (H12). This agonist conformation is stabilized by a network of hydrogen bonds, creating a "mouse trap" that positions H12 correctly for interaction with co-activator proteins, leading to the receptor's biological activity. researchgate.net Antagonists, on the other hand, induce a different conformation of H12, preventing co-activator binding. researchgate.netmoldiscovery.com

For 2-Methyl Estradiol, the addition of a methyl group at the C2 position of the estradiol core would be expected to influence its fit within the ligand-binding pocket of the estrogen receptor. MD simulations could elucidate how this methyl group alters the orientation of the ligand and the surrounding amino acid residues. The simulations would track the trajectory of the ligand-receptor complex, revealing the stability of the interaction and any subtle changes in the receptor's conformational dynamics. semanticscholar.org For instance, the methyl group might introduce steric hindrance or new hydrophobic interactions that could either strengthen or weaken the binding affinity compared to estradiol.

MD simulations can also be used to calculate the binding free energy of a ligand to its receptor, providing a theoretical prediction of its binding affinity. By comparing the calculated binding free energies of estradiol, 2-Methyl Estradiol, and this compound, researchers can gain a quantitative understanding of how methylation and deuteration affect the ligand's potency. These calculations often involve more advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI), which simulate a non-physical pathway to compute the free energy difference between two states.

Interactive Table: Key Parameters in MD Simulations of Estrogen Receptor-Ligand Interactions

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters used to describe the potential energy of the system. | Determines the accuracy of the interactions between the ligand and the receptor. |

| Simulation Time | The length of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulations provide better sampling of the conformational space. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Indicates the stability of the ligand in the binding pocket and the receptor's overall structure. |

| Root Mean Square Fluctuation (RMSF) | A measure of the deviation of individual residues or atoms from their average position. | Highlights flexible regions of the receptor that may be important for ligand binding and activation. |

| Hydrogen Bond Analysis | Identifies and tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Crucial for understanding the specific interactions that stabilize the complex. |

| Binding Free Energy | The free energy change upon binding of the ligand to the receptor. | Provides a theoretical prediction of the binding affinity. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Isotopic Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. moldiscovery.com These methods can be applied to 2-Methyl Estradiol and its deuterated analog to investigate their electronic structure, reactivity, and the subtle effects of isotopic substitution.

The electronic structure of 2-Methyl Estradiol, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), can be calculated using DFT. nih.govbiorxiv.org These calculations can reveal how the addition of a methyl group at the C2 position alters the electronic properties of the estradiol core. For example, the electron-donating nature of the methyl group could influence the charge distribution across the aromatic A-ring, which is crucial for its interaction with the estrogen receptor. optibrium.com The calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its potential for intermolecular interactions like hydrogen bonding and π-π stacking within the receptor's binding site. nih.gov

Quantum chemical methods are also instrumental in studying the reactivity of 2-Methyl Estradiol. By calculating the energies of transition states for various reactions, such as hydroxylation or oxidation, researchers can predict the most likely sites of metabolic attack. This information is valuable for understanding the metabolic stability of the compound. For instance, comparing the reactivity of different positions on the estradiol scaffold can explain why certain metabolic pathways are favored over others. moldiscovery.com

The primary influence of deuterating the methyl group in this compound is the change in the vibrational frequencies of the C-D bonds compared to C-H bonds. This is known as the kinetic isotope effect (KIE). Quantum chemical calculations can accurately predict these vibrational frequencies and, consequently, the magnitude of the KIE for reactions involving the cleavage of a C-H or C-D bond. nih.gov If a metabolic reaction involves the breaking of a C-H bond on the methyl group, the rate of this reaction is expected to be slower for the deuterated compound. This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break. Quantum chemical calculations can quantify this difference, providing a theoretical basis for the expected increase in metabolic stability of the deuterated analog.

Furthermore, isotopic substitution can have subtle effects on the electronic properties of the molecule, which can be probed by quantum chemical calculations. These effects, known as secondary isotope effects, can influence properties like bond lengths, bond angles, and even NMR chemical shifts. nih.govscilit.com While these electronic effects are generally small, they can be accurately calculated and may contribute to a more complete understanding of the differences between the protiated and deuterated forms of 2-Methyl Estradiol.

Interactive Table: Key Quantum Chemical Properties and Their Significance

| Property | Description | Relevance to this compound |

| Electron Density Distribution | The probability of finding an electron at a particular point in the molecule. | Reveals the charge distribution and helps predict intermolecular interactions. |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's susceptibility to oxidation and reduction. |

| Electrostatic Potential Map | A visualization of the electrostatic potential on the electron density surface. | Highlights regions of positive and negative charge, guiding the understanding of non-covalent interactions. |

| Vibrational Frequencies | The frequencies at which the bonds in the molecule vibrate. | Used to predict infrared spectra and to calculate zero-point energies for KIE studies. |

| Transition State Energies | The energy of the highest point on the reaction coordinate between reactants and products. | Used to calculate reaction barriers and predict reaction rates. |

Structure-Activity Relationship (SAR) Modeling for 2-Methyl Estradiol Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for understanding the chemical features that are important for a desired biological effect and for designing new, more potent compounds.

For 2-Methyl Estradiol and its derivatives, SAR studies would aim to understand how modifications to the steroidal scaffold affect its binding affinity for the estrogen receptors (ERα and ERβ) and its subsequent biological activity (e.g., agonist or antagonist effects). The addition of the methyl group at the C2 position is a key structural modification compared to the parent molecule, estradiol. An SAR analysis would seek to rationalize the impact of this group. For instance, if 2-Methyl Estradiol shows a higher binding affinity than estradiol, the SAR model might attribute this to favorable hydrophobic interactions between the methyl group and a nonpolar region of the receptor's binding pocket. Conversely, a decrease in affinity might be explained by steric hindrance.

QSAR models take this a step further by developing mathematical equations that relate the biological activity to a set of calculated molecular descriptors. These descriptors can be categorized as:

Electronic descriptors: such as atomic charges, dipole moment, and molecular orbital energies, which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of the atoms in the molecule.

To build a QSAR model for 2-Methyl Estradiol derivatives, a dataset of compounds with known biological activities (e.g., binding affinities) would be required. The molecular descriptors for each compound would be calculated, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to find the best correlation between the descriptors and the activity.

The deuteration in this compound would not significantly alter most of the standard descriptors used in QSAR modeling, as they are primarily based on the atomic composition and connectivity, not isotopic mass. However, if the biological activity is influenced by the rate of metabolism (e.g., if the compound is a pro-drug or if its clearance rate affects its in vivo efficacy), then descriptors related to metabolic stability could be incorporated into the model. In this case, the deuterated analog would be expected to have a different value for such a descriptor, leading to a different predicted activity.

Interactive Table: Examples of Molecular Descriptors for SAR/QSAR of 2-Methyl Estradiol Derivatives

| Descriptor Type | Example Descriptor | Description | Potential Influence of the 2-Methyl Group |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | The methyl group increases lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets. |

| Electronic | Partial Atomic Charge on Phenolic Oxygen | Describes the electron density on the oxygen atom of the A-ring's hydroxyl group. | The electron-donating methyl group can slightly alter the charge distribution, potentially affecting hydrogen bonding with the receptor. |

| Steric | Molecular Volume | The total volume occupied by the molecule. | The addition of the methyl group increases the molecular volume, which could lead to steric clashes or improved van der Waals contacts in the binding site. |

| Topological | Wiener Index | A number based on the distances between all pairs of atoms in the molecule. | Reflects the branching and overall shape of the molecule. |

Conclusion and Future Research Directions

Synthesis of Current Research Findings on 2-Methyl Estradiol-d3 as a Research Tool

Current research predominantly utilizes this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 2-methoxyestradiol (B1684026) in various biological matrices. The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. researchgate.netresearchgate.net This leads to enhanced accuracy and precision in the quantification of 2-methoxyestradiol, an endogenous metabolite of estradiol (B170435) with significant biological activities, including anti-cancer and anti-angiogenic properties. nih.govresearchgate.net

The physical and chemical properties of this compound are nearly identical to those of 2-methoxyestradiol, with the key difference being the increased mass due to the three deuterium (B1214612) atoms. This mass difference allows for their distinct detection by a mass spectrometer while ensuring they co-elute chromatographically under typical LC conditions. The use of deuterated standards is considered a best practice in quantitative mass spectrometry for its ability to minimize analytical variability.

Below is a representative data table illustrating the typical performance of an LC-MS/MS method for the quantification of 2-methoxyestradiol using this compound as an internal standard, based on findings from various studies.

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL |

| Intra-day Precision (%CV) | <10% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (%Bias) | 85-115% |

| Extraction Recovery | >80% |

This table represents typical validation data for LC-MS/MS assays using a deuterated internal standard.

Identification of Unaddressed Research Questions and Methodological Gaps

Despite the widespread use of deuterated internal standards, several research questions and methodological gaps persist. A significant challenge is the potential for chromatographic separation between the deuterated standard and the native analyte, particularly with highly efficient ultra-high-performance liquid chromatography (UHPLC) systems. researchgate.net This separation, if not properly managed, can lead to quantification errors. The optimal number and position of deuterium atoms on the molecule to prevent isotopic effects on retention time while ensuring sufficient mass shift is an area that warrants further investigation for various classes of compounds, including steroids.

Another unaddressed area is the potential for in-source fragmentation or hydrogen-deuterium exchange for certain molecules under specific mass spectrometry conditions, which could compromise the integrity of the internal standard. While generally stable, the conditions under which this compound might be susceptible to such phenomena are not exhaustively studied.

Furthermore, the synthesis of this compound, while achievable through established deuterium labeling techniques such as acid-catalyzed exchange or metal-catalyzed hydrogen isotope exchange, lacks a standardized, publicly available, and detailed protocol. acs.orgnih.govresearchgate.net This can lead to variability in the isotopic purity and stability of the standard from different commercial suppliers, potentially impacting inter-laboratory comparability of results.

Potential for Novel Applications of this compound in Emerging Research Fields

The application of this compound is poised to expand beyond its current role as a mere internal standard. In the burgeoning field of metabolomics and fluxomics, deuterated compounds are increasingly used as tracers to follow the metabolic fate of molecules in biological systems. musechem.com By administering this compound to in vitro or in vivo models, researchers could trace its metabolic pathways and biotransformation, providing valuable insights into estrogen metabolism and its dysregulation in diseases like cancer. nih.govalfa-chemistry.com

Another emerging application lies in the field of deuterium-enabled chiral switching (DECS), where the strategic placement of deuterium can alter the metabolic profile of a drug, potentially leading to improved therapeutic properties. While 2-methoxyestradiol itself has faced challenges in clinical development due to poor bioavailability, studies on deuterated analogs could explore if altering its metabolic fate through deuterium substitution can enhance its therapeutic potential. nih.gov

The development of advanced analytical techniques, such as high-resolution mass spectrometry and ion mobility-mass spectrometry, opens new avenues for utilizing deuterated standards like this compound to probe subtle changes in steroid metabolism and distribution within tissues and cells. nih.gov

Strategic Directions for Advanced Deuterium Labeling and Stable Isotope Research

The future of deuterium labeling and stable isotope research is heading towards more strategic and precise methods of isotope incorporation. Late-stage functionalization techniques that allow for the introduction of deuterium into complex molecules at a late step in the synthesis are highly desirable as they provide more efficient access to a wider range of labeled compounds. acs.org

There is a growing interest in developing methods for regioselective deuteration, which allows for the placement of deuterium atoms at specific positions in a molecule. acs.org This is crucial for mechanistic studies and for understanding the kinetic isotope effect on drug metabolism. nih.gov

Furthermore, the development of novel deuterated reagents and catalysts will continue to drive innovation in this field, making the synthesis of compounds like this compound more efficient and cost-effective. nih.gov As the demand for highly characterized and isotopically pure standards increases, there will be a greater need for robust quality control and standardization in their production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.